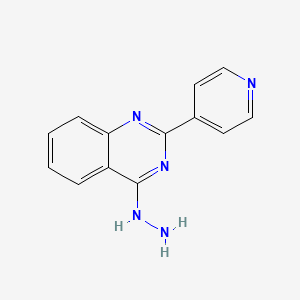

WAY-385995

描述

Historical Context and Evolution of Quinazoline (B50416) Derivatives in Drug Discovery

The journey of quinazoline derivatives in science began in 1869 when Griess synthesized the first derivative. scispace.com However, the parent quinazoline was not prepared until years later by Gabriel in 1903. scispace.comupdatepublishing.com The exploration of the biological potential of quinazoline compounds commenced with the synthesis of 2-methyl-1,3-aryl-4-quinazoline derivatives, which were found to possess sedative and soporific properties. updatepublishing.com Over the past few decades, research into quinazoline derivatives has expanded significantly, leading to the discovery of compounds with a wide array of biological actions. updatepublishing.comresearchgate.net By 1980, approximately 50 different classes of quinazoline derivatives had been identified with diverse pharmacological effects. updatepublishing.com This has led to the development of several approved drugs containing the quinazoline structure, such as the anticancer agent gefitinib, which was approved by the U.S. Food and Drug Administration (FDA) in 2003. wikipedia.orgnih.gov

Significance of the Quinazoline Core as a Privileged Structure for Bioactive Compounds

In the realm of pharmaceutical chemistry, the quinazoline moiety is widely regarded as a "privileged structure." mdpi.comnih.govresearchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a broad range of pharmacological activities. scispace.com The versatility of the quinazoline core stems from its ability to be substituted at various positions, which significantly influences its therapeutic potential. wisdomlib.org The presence of this scaffold in over 150 naturally occurring alkaloids further underscores its importance. nih.gov The stability of the quinazoline ring system and the relative ease of its synthesis have made it a continuous area of interest for researchers in drug discovery. nih.gov

The structural diversity of quinazoline derivatives has translated into a wide spectrum of biological activities. These compounds have been extensively investigated and have shown potential as anticancer, antimicrobial (including antibacterial, antifungal, and antitubercular), anti-inflammatory, antiviral, anticonvulsant, and antimalarial agents. mdpi.comresearchgate.netnih.govwisdomlib.orgnih.govresearchgate.net Furthermore, quinazoline-based compounds have demonstrated efficacy as antihypertensive, antidiabetic, and antioxidant agents. mdpi.comresearchgate.netresearchgate.net

Table 1: Pharmacological Activities of Quinazoline Derivatives

| Pharmacological Activity | Description | References |

|---|---|---|

| Anticancer | Derivatives have shown potent activity against various cancer cell lines by targeting enzymes like EGFR and dihydrofolate reductase. mdpi.comnih.govresearchgate.netnih.govemanresearch.org | mdpi.com, researchgate.net, nih.gov, nih.gov, emanresearch.org |

| Antimicrobial | Includes antibacterial, antifungal, and antitubercular activities. mdpi.comnih.govnih.govresearchgate.net | mdpi.com, researchgate.net, nih.gov, nih.gov |

| Anti-inflammatory | Certain quinazoline derivatives have exhibited significant anti-inflammatory properties. mdpi.comwisdomlib.orgnih.govresearchgate.net | mdpi.com, nih.gov, researchgate.net, wisdomlib.org |

| Antiviral | Some synthesized quinazoline compounds have shown promising antiviral activity, including against the influenza virus. mdpi.comnih.govresearchgate.net | mdpi.com, nih.gov, researchgate.net |

| Anticonvulsant | Novel quinazolinone derivatives have been evaluated for their anticonvulsant activity. mdpi.comnih.govresearchgate.net | mdpi.com, nih.gov, researchgate.net |

| Antimalarial | The parent compound was first used as an antimalarial agent, and derivatives continue to be explored for this purpose. mdpi.comupdatepublishing.com | mdpi.com, updatepublishing.com |

| Antihypertensive | Pharmacological screening has revealed the hypotensive activity of certain quinazoline derivatives. updatepublishing.comresearchgate.net | researchgate.net, updatepublishing.com |

| Antidiabetic | Some quinazoline-2,4-dione scaffolds have been evaluated for their antidiabetic potential. mdpi.comresearchgate.net | mdpi.com, researchgate.net |

Rationale for Focused Investigation on 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline

The specific compound, 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline, combines three key structural motifs: the quinazoline core, a hydrazinyl group at position 4, and a pyridin-4-yl substituent at position 2. This unique combination of moieties provides a strong rationale for its investigation as a potential therapeutic agent. The synthesis of a related compound, 6-Bromo-4-hydrazinyl-2-(pyridin-4-yl)quinazoline, has been reported, which was prepared by reacting 6-Bromo-4-chloro-2-(pyridin-4-yl)quinazoline with hydrazine (B178648) hydrate (B1144303) in methanol. researchgate.net A similar synthetic route can be envisioned for the title compound starting from 4-chloro-2-(pyridin-4-yl)quinazoline.

The hydrazinyl group (-NHNH2) and its derivatives, hydrazides (-CONHNH2), are highly important functional groups in medicinal chemistry. mdpi.comrjptonline.org They serve as versatile building blocks for the synthesis of a wide array of heterocyclic compounds such as pyrazoles, triazoles, and oxadiazoles. mdpi.comnbinno.com Hydrazide derivatives are present in a number of clinically used drugs with activities including antitubercular (e.g., isoniazid), antidepressant, and antibacterial effects. mdpi.comresearchgate.net The reactivity of the hydrazinyl group allows it to participate in various chemical reactions, making it a valuable component in the design of new bioactive molecules. nbinno.comrsc.org The 4-hydrazinyl quinazoline moiety, in particular, is a good substrate for reactions with aldehydes, ketones, and acid halides, leading to the synthesis of biologically active products. nih.govnih.gov

The pyridinyl moiety , a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in pharmaceutical science. sarchemlabs.comnih.govresearchgate.net Pyridine (B92270) and its derivatives are found in numerous FDA-approved drugs and exhibit a broad range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov The pyridine ring can act as a bioisostere of a benzene (B151609) ring and its nitrogen atom can serve as a hydrogen bond acceptor, which is crucial for binding to biological targets. researchgate.net In the context of anticancer drug design, the pyridinyl group at the C-2 position of the quinazoline ring has been shown to be favorable for inhibitory activity against targets like breast cancer resistance protein (BCRP). nih.gov

The therapeutic potential of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline can be hypothesized based on the established pharmacological profiles of its constituent parts.

The Quinazoline Core: As a privileged scaffold, it provides a solid foundation for diverse biological activities, particularly in oncology. mdpi.comresearchgate.net

The Pyridin-4-yl Substituent at C-2: The presence of a pyridine ring at this position has been associated with potent inhibitory activity against various protein kinases, which are critical targets in cancer therapy. nih.gov The nitrogen atom in the pyridine ring can form crucial hydrogen bonds within the active site of these enzymes.

The Hydrazinyl Group at C-4: This reactive group can serve as a key pharmacophore or as a linker to introduce additional functionalities. nih.govnih.gov The nucleophilic nature of the hydrazinyl group allows for the formation of hydrazones, which themselves have shown significant biological activities, including antimicrobial and anticancer effects. ekb.egmdpi.com The combination of a quinazoline ring with a hydrazone moiety has been explored for targeting DNA gyrase in bacteria. mdpi.com

Given these features, 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline is a promising candidate for investigation as a targeted therapeutic agent. The molecule's structure suggests potential for dual-target inhibition or the development of novel anticancer or antimicrobial agents. For instance, the interaction of a similar compound, (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline, with Zn(II) has been studied for its DNA binding, photo-cleavage, and antioxidant activities, highlighting the diverse biological applications of this class of molecules. nih.gov

Structure

3D Structure

属性

IUPAC Name |

(2-pyridin-4-ylquinazolin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c14-18-13-10-3-1-2-4-11(10)16-12(17-13)9-5-7-15-8-6-9/h1-8H,14H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXZZNQQYDOFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279782 | |

| Record name | 4-Hydrazinyl-2-(4-pyridinyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6484-31-7 | |

| Record name | 4-Hydrazinyl-2-(4-pyridinyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6484-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinyl-2-(4-pyridinyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydrazinyl 2 Pyridin 4 Yl Quinazoline

Overview of Established Synthetic Routes for Quinazoline (B50416) Derivatives

The quinazoline scaffold is a cornerstone in heterocyclic chemistry, with its synthesis being the subject of extensive research for over a century. The methodologies for constructing this fused bicyclic system have evolved significantly, from classical condensation reactions to modern metal-catalyzed cross-couplings.

Classical and Modern Synthetic Strategies

The construction of the quinazoline ring system has been approached through a variety of synthetic designs, broadly categorized into classical and modern methods.

Classical Strategies: Historically, the synthesis of quinazolines relied on well-established cyclization reactions. The Gabriel synthesis (1903), for instance, involves the reduction of an o-nitrobenzylamine to an o-aminobenzylamine, which is then condensed with formic acid to yield a dihydroquinazoline (B8668462) that is subsequently oxidized. mdpi.com Another foundational method, the Riedel synthesis (1905), prepares quinazolines from o-nitrobenzaldehydes and formamide (B127407) in the presence of a reducing agent like zinc. nih.gov Other classical approaches begin from readily available precursors such as anthranilic acid and its derivatives, which can undergo condensation with urea (B33335) or amides to form the quinazolinone core. nih.gov These methods, while foundational, sometimes require harsh reaction conditions.

Modern Strategies: Contemporary synthetic chemistry has introduced milder and more efficient protocols. Metal-catalyzed reactions have become particularly prominent, offering high yields and broad functional group tolerance. nih.govnih.gov Catalysts based on palladium, copper, iron, and manganese are frequently employed for C-N and C-C bond formations in quinazoline synthesis. nih.govnih.govorganic-chemistry.org For example, copper-catalyzed cascade reactions can be used to construct the quinazoline ring from substituted (2-bromophenyl)methylamines and amidines. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, accelerating reaction times and often improving yields. nih.govnih.gov Catalyst- and solvent-free microwave-assisted synthesis of quinazolines from aldehydes, 2-aminobenzophenones, and ammonium (B1175870) acetate (B1210297) has been reported as a clean and eco-friendly alternative. nih.gov Furthermore, innovative methods like visible light-assisted photo-redox catalysis represent the cutting edge of green chemistry approaches to quinazoline synthesis. nih.gov

A summary of these strategies is presented in the table below.

| Strategy Type | Description | Key Features | Example Precursors |

|---|---|---|---|

| Classical Synthesis | Traditional condensation and cyclization reactions. mdpi.comnih.govnih.gov | Often requires high temperatures; foundational methods. | Anthranilic acids, o-nitrobenzylamines, 2-aminobenzaldehydes. mdpi.comnih.govnih.gov |

| Metal-Catalyzed Synthesis | Utilizes transition metals (e.g., Pd, Cu, Fe) to catalyze C-N and C-C bond formation. nih.govnih.govorganic-chemistry.org | High efficiency, mild conditions, good functional group tolerance. nih.gov | 2-haloanilines, 2-aminobenzonitriles, arylboronic acids. organic-chemistry.org |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. nih.govnih.gov | Rapid reaction times, often improved yields, can be solvent-free. nih.gov | Aldehydes, 2-aminobenzophenones, ammonium acetate. nih.gov |

| Photoredox Catalysis | Uses visible light to initiate oxidative cyclization. nih.gov | Metal-free, mild conditions, environmentally friendly. nih.gov | Amidine derivatives. nih.gov |

Convergent versus Linear Synthesis Approaches

The strategic planning of a multi-step synthesis can be broadly classified as either linear or convergent.

| Aspect | Linear Synthesis | Convergent Synthesis |

| Strategy | Sequential, step-by-step transformations from a single starting material. differencebetween.com | Independent synthesis of fragments followed by late-stage coupling. wikipedia.org |

| Efficiency/Yield | Overall yield is the product of individual step yields, leading to rapid decrease with more steps. differencebetween.compediaa.com | Higher overall yield as the longest linear sequence is shorter. wikipedia.orgpediaa.com |

| Planning | Relatively straightforward, focusing on the sequential order of reactions. pediaa.com | More complex, requiring strategic disconnection of the target molecule into suitable fragments. pediaa.com |

| Application | More suitable for simpler molecules with fewer steps. pediaa.com | Highly advantageous for complex, large, or symmetric molecules. wikipedia.org |

Specific Synthesis of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline

The synthesis of the title compound, 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline, is a multi-step process that typically proceeds via a key chlorinated intermediate.

Precursor Synthesis and Derivatization (e.g., from 4-chloro-2-(pyridin-4-yl)quinazoline)

The most direct route to 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline involves the nucleophilic substitution of a suitable leaving group at the 4-position of the quinazoline ring by hydrazine (B178648). The common and effective precursor for this transformation is 4-chloro-2-(pyridin-4-yl)quinazoline.

The synthesis of this chloro-precursor itself involves two main stages:

Formation of the Quinazolinone Core: The synthesis generally starts with the construction of 2-(pyridin-4-yl)quinazolin-4(3H)-one. This can be achieved through the cyclocondensation of an anthranilic acid derivative (e.g., anthranilamide or methyl anthranilate) with a pyridine-4-carboximidate or by reacting 2-aminobenzonitrile (B23959) with pyridine-4-carboxylic acid.

Chlorination: The resulting 2-(pyridin-4-yl)quinazolin-4(3H)-one is then chlorinated to introduce the reactive chloro group at the 4-position. This is a standard transformation in quinazoline chemistry, typically accomplished by heating the quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). chem-soc.si This reaction converts the relatively unreactive 4-oxo group into a highly reactive 4-chloro substituent, primed for nucleophilic displacement.

Once the key precursor, 4-chloro-2-(pyridin-4-yl)quinazoline, is obtained, it is derivatized by reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O). chem-soc.simdpi.com

Key Reaction Steps and Mechanistic Considerations

The pivotal reaction step is the conversion of 4-chloro-2-(pyridin-4-yl)quinazoline to 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline.

Reaction: 4-chloro-2-(pyridin-4-yl)quinazoline + N₂H₄·H₂O → 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline + HCl

Mechanism: This transformation proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The electron-withdrawing nitrogen atoms within the quinazoline ring system activate the C4 position towards nucleophilic attack. The hydrazine molecule, acting as the nucleophile, attacks the electrophilic C4 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the heterocyclic ring, yielding the final hydrazinyl product.

It is important to note that reactions of 4-chloroquinazolines with hydrazine can sometimes lead to ring transformations and the formation of side products, such as 1,2,4-triazole (B32235) derivatives, depending on the reaction conditions (e.g., high temperatures). rsc.org

Optimization of Reaction Conditions for Yield and Purity

The efficiency and outcome of the hydrazinolysis reaction are highly dependent on the chosen conditions. Optimization of parameters such as solvent, temperature, and reaction time is crucial for maximizing the yield and purity of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline.

Several conditions have been reported for the reaction of 4-chloroquinazolines with hydrazine hydrate, indicating a range of possibilities for optimization:

Solvent: Various solvents can be employed, including alcohols (e.g., ethanol (B145695), n-butanol) and aprotic solvents (e.g., dry benzene (B151609), DMF). chem-soc.sinih.gov The choice of solvent can influence the solubility of the reactants and the reaction rate.

Temperature: The reaction is typically conducted at elevated temperatures, ranging from refluxing at 70°C to heating at 150°C in a sealed tube. chem-soc.sirsc.org Higher temperatures can increase the reaction rate but may also promote the formation of byproducts. rsc.org

Catalysis: The reaction can be performed with or without a base. In some procedures, a few drops of a base like piperidine (B6355638) are added, which may facilitate the reaction by neutralizing the HCl formed. chem-soc.si

Reaction Time: Reaction times vary from a few minutes to several hours (e.g., 4 to 6 hours), depending on the reactivity of the substrate and the temperature used. chem-soc.sinih.gov

A summary of exemplary reaction conditions for the hydrazinolysis of 4-chloroquinazolines is provided below.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Absolute Ethanol chem-soc.si | Dry Benzene nih.gov | N/A (Neat) rsc.org |

| Temperature | 70 °C (Reflux) chem-soc.si | Reflux nih.gov | 150 °C (Sealed Tube) rsc.org |

| Additives | Piperidine (catalytic) chem-soc.si | None | None |

| Time | 6 hours chem-soc.si | 4 hours nih.gov | Not specified |

Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the degradation of the product or the formation of impurities. Purification of the final product is typically achieved by filtration and recrystallization from a suitable solvent. chem-soc.sinih.gov

Chemical Transformations and Analog Preparation of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline

The strategic chemical modification of 4-hydrazinyl-2-(pyridin-4-yl)quinazoline is a key area of research for the development of new chemical entities. The following sections detail the principal transformations at its three main reactive regions.

Modifications at the Hydrazinyl Moiety (e.g., hydrazone formation)

The hydrazinyl group at the 4-position of the quinazoline ring is a highly reactive nucleophile, making it an excellent handle for derivatization. One of the most common and straightforward modifications is its condensation with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically carried out by refluxing the 4-hydrazinyl-quinazoline derivative with the desired carbonyl compound in a suitable solvent, such as ethanol. researchgate.net

The 4-hydrazinoquinazolines are known to be excellent substrates for reactions with a variety of carbonyl compounds, as well as other electrophiles like alkyl halides, acid halides, and anhydrides. mdpi.com For instance, studies on analogous 2-aryl-4-hydrazinylquinazolines have demonstrated the successful synthesis of a series of (2-arylquinazolin-4-yl)hydrazones by reacting them with various 2-hydroxybenzaldehydes. researchgate.net The reaction of 2-phenyl-4-hydrazino-6,7-difluoroquinazoline with 3,5-di(t-butyl)-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzaldehyde in refluxing ethanol afforded the corresponding hydrazones in good yields. researchgate.net Similarly, 2-(4-fluorophenyl)-4-hydrazinoquinazoline was reacted with different aldehydes to produce the desired hydrazone derivatives. researchgate.net

The general reactivity of the hydrazinyl group also extends to reactions with monosaccharides, leading to the formation of sugar hydrazones. mdpi.com These transformations highlight the utility of the hydrazinyl moiety as a versatile point for structural elaboration of the 4-hydrazinyl-2-(pyridin-4-yl)quinazoline scaffold.

| 4-Hydrazinyl-quinazoline Reactant | Carbonyl Compound | Solvent | Reaction Condition | Product | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-4-hydrazino-6,7-difluoroquinazoline | 3,5-di(t-butyl)-2-hydroxybenzaldehyde | Ethanol | Reflux | N'-(3,5-di(tert-butyl)-2-hydroxybenzylidene)-2-phenyl-6,7-difluoroquinazoline-4-carbohydrazide | researchgate.net |

| 2-Phenyl-4-hydrazino-6,7-difluoroquinazoline | 5-chloro-2-hydroxybenzaldehyde | Ethanol | Reflux | N'-(5-chloro-2-hydroxybenzylidene)-2-phenyl-6,7-difluoroquinazoline-4-carbohydrazide | researchgate.net |

| 2-(4-Fluorophenyl)-4-hydrazinoquinazoline | Various aldehydes | Ethanol | Heating | Corresponding (2-(4-fluorophenyl)quinazolin-4-yl)hydrazones | researchgate.net |

| 2-Ethoxy-4-hydrazinoquinazoline | Acetone | Not specified | Not specified | 2-ethoxy-4-hydrazinoquinazoline Acetone hydrazone | mdpi.com |

| 2-Ethoxy-4-hydrazinoquinazoline | D-glucose | Ethanol with acetic acid catalyst | Boiling | 2-ethoxy-4-hydrazinoquinazoline-D-glucose hydrazone | mdpi.com |

Substitutions on the Pyridinyl Ring

The pyridinyl ring at the 2-position of the quinazoline core is another site amenable to chemical modification, although its reactivity is influenced by the electron-withdrawing nature of the quinazoline substituent. The pyridine (B92270) ring is generally considered an electron-deficient aromatic system, which affects its susceptibility to electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution on an unsubstituted pyridine ring is generally difficult and requires harsh reaction conditions. When such reactions do occur, the electrophile typically attacks the 3- and 5-positions (meta to the nitrogen atom), as these positions are less deactivated than the 2-, 4-, and 6-positions. The presence of the quinazoline moiety at the 2-position of the pyridine ring is expected to further deactivate the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). For a 2-(pyridin-4-yl)quinazoline, the positions on the pyridine ring that could potentially undergo nucleophilic attack are the 2-, 3-, 5-, and 6-positions. The presence of a good leaving group at one of these positions would facilitate such a reaction. quimicaorganica.org The reactivity of substituted pyridines in nucleophilic substitution is well-documented, with leaving groups at the 2- and 4-positions being readily displaced by nucleophiles. quimicaorganica.org

Derivatization of the Quinazoline Core

Beyond modifications at the hydrazinyl and pyridinyl moieties, the quinazoline core itself can undergo various chemical transformations. A significant pathway for derivatization involves the cyclization of the 4-hydrazinyl group to form fused heterocyclic systems. These reactions often lead to the formation of triazolo[4,3-c]quinazolines, which are of considerable interest in medicinal chemistry.

The reaction of 4-hydrazinoquinazolines with various one-carbon donors is a common strategy to construct the fused triazole ring. For example, condensation of 4-hydrazinoquinazoline (B1199610) with diethyl oxalate (B1200264) has been shown to yield 3-ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazoline. researchgate.net This product can be further converted to the corresponding 3-carbohydrazide, which serves as a versatile intermediate for the synthesis of other derivatives. researchgate.net

Furthermore, the hydrazinyl group can react with reagents like carbon disulfide to form a thiadiazole ring, which can then be cyclized to create a triazolo[4,3-c]quinazoline-3(2H)-thione derivative. researchgate.net Oxidative cyclization of hydrazones derived from 4-hydrazinoquinazolines using reagents like ferric chloride is another effective method to produce triazoloquinazolines. mdpi.com

These cyclization reactions demonstrate that the 4-hydrazinyl group is not only a site for simple derivatization but also a key functional group for the construction of more complex, fused heterocyclic systems, thereby expanding the chemical space accessible from the 4-hydrazinyl-2-(pyridin-4-yl)quinazoline scaffold.

| 4-Hydrazinyl-quinazoline Reactant | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 4-Hydrazinoquinazoline | Diethyl oxalate | Condensation/Cyclization | 3-Ethoxycabonyl-1,2,4-triazolo[4,3-c]quinazoline | researchgate.net |

| 3-Ethoxycabonyl-1,2,4-triazolo[4,3-c]quinazoline | Hydrazine hydrate | Hydrazinolysis | 1,2,4-triazolo[4,3-c]quinazoline-3-carbohydrazide | researchgate.net |

| 2-Ethoxy-4-hydrazinoquinazoline sugar hydrazones | Iron(III) chloride | Oxidative Cyclization | Triazolo[4,3-a]quinazolines | mdpi.com |

| 4-Hydrazinylquinolin-2(1H)-ones | Pyridine (solvent), air | Autoxidation/Dimerization/Cyclization | Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | nih.gov |

Advanced Structural Characterization and Conformational Analysis

Comprehensive Spectroscopic Analysis of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline and its Derivatives

Spectroscopic methods are fundamental in confirming the identity and purity of 4-hydrazinyl-2-(pyridin-4-yl)quinazoline and its derivatives. Techniques such as NMR, mass spectrometry, IR, and UV-Vis spectroscopy collectively provide a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For derivatives of 4-hydrazinyl-2-(pyridin-4-yl)quinazoline, such as the hydrazone (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline, ¹H and ¹³C NMR spectra are essential for structural confirmation. nih.govnih.gov

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. In a typical ¹H NMR spectrum of a hydrazone derivative, distinct signals are expected for the protons on the quinazoline (B50416) and pyridine (B92270) rings. nih.govnih.gov Aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring currents. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) allow for the assignment of each proton to its position on the heterocyclic scaffolds. The proton of the N-H group of the hydrazinyl or hydrazone linker would appear as a distinct, often broad, signal that can be confirmed by D₂O exchange.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Carbons in the aromatic quinazoline and pyridine rings typically resonate in the δ 110-160 ppm range. Quaternary carbons, such as those at the fusion of the rings or bonded to nitrogen, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The imine carbon (C=N) of a hydrazone derivative would show a characteristic signal in the downfield region. nih.gov

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal proton-proton coupling networks, helping to trace the spin systems within the quinazoline and pyridine rings. HSQC spectra correlate proton signals with their directly attached carbon atoms, enabling unambiguous assignment of both ¹H and ¹³C resonances.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Related Quinazoline Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Quinazoline Ring | ||

| Aromatic CH | 7.20 - 8.00 (m) | 114.1 - 135.5 |

| Quaternary C | - | 122.8, 139.9, 149.2, 162.1 |

| Pyridine Ring | ||

| Aromatic CH | 7.20 - 8.55 (m) | 124.8 - 149.7 |

| Linker | ||

| NH | ~11.6 (s, br) | - |

Note: Data is generalized based on similar structures like 3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione. nih.gov Specific shifts for 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline may vary.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

For a compound like 4-hydrazinyl-2-(pyridin-4-yl)quinazoline, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed, confirming its molecular weight. The fragmentation pattern under electron impact (EI) or other ionization methods can provide structural clues. Common fragmentation pathways for quinazoline derivatives may involve the cleavage of the hydrazinyl group, loss of nitrogen (N₂), or fragmentation of the heterocyclic rings. semanticscholar.orgsapub.org For instance, the mass spectrum of 3-amino-7-chloro-2-methyl quinazolin-4(3H)-one shows an initial loss of the -NH group from the molecular ion. semanticscholar.orgresearchgate.net Similar fragmentation behavior, such as the loss of the N₂H₃ radical, could be anticipated for 4-hydrazinyl-2-(pyridin-4-yl)quinazoline.

Table 2: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₁N₅ |

| Monoisotopic Mass | 237.1014 g/mol |

| Nominal Mass | 237 g/mol |

| Primary Fragments | Loss of N₂H₃, cleavage of quinazoline or pyridine ring |

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 4-hydrazinyl-2-(pyridin-4-yl)quinazoline would exhibit characteristic absorption bands. The N-H stretching vibrations of the hydrazinyl group (-NHNH₂) are expected to appear as one or two bands in the 3200-3400 cm⁻¹ region. C=N and C=C stretching vibrations from the quinazoline and pyridine rings would be observed in the 1500-1650 cm⁻¹ region. Aromatic C-H stretching typically appears just above 3000 cm⁻¹. In metal complexes of its derivatives, new bands may appear at lower frequencies (e.g., 520–526 cm⁻¹) corresponding to the metal-nitrogen (M-N) bond vibrations. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinazoline derivatives typically display two main absorption bands in the UV-Vis spectrum. researchgate.net A high-energy band around 240–300 nm is attributed to π → π* transitions within the aromatic rings. A lower-energy band, typically between 310–425 nm, is assigned to n → π* transitions involving the non-bonding electrons on the nitrogen atoms. researchgate.net The exact position and intensity of these bands can be influenced by substituents and the solvent used.

X-ray Crystallography of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline and its Metal Complexes

Studies on various transition metal complexes, including those with Zn(II), Cu(II), Ni(II), and Co(II), consistently show that the (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline ligand adopts a specific conformation upon coordination. nih.govrsc.orgresearchgate.net

In these complexes, the ligand is typically coordinated to the metal center in a tridentate fashion. nih.govresearchgate.net The coordination occurs through three nitrogen atoms:

A nitrogen atom from the quinazoline ring.

The azomethine nitrogen atom of the hydrazone linker.

The nitrogen atom of the pyridine ring.

This N,N,N-tridentate coordination results in the formation of two stable, fused five-membered chelate rings with the metal ion, creating a rigid and nearly planar coordination geometry around the metal. scispace.com For example, in the complex Zn(L)₂₂, two of these tridentate ligands coordinate to a central zinc ion, resulting in a distorted octahedral geometry. nih.gov The planarity of the ligand is a key feature of its solid-state conformation when bound to a metal.

In the crystal structures of metal complexes of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline, several key interactions are observed:

Hydrogen Bonding: In hydrated complexes, water molecules can act as bridges, forming hydrogen bonds with the complex cations and counter-anions (e.g., nitrates or chlorides), creating extended one- or two-dimensional supramolecular networks. scispace.compreprints.org

π-π Stacking: The planar aromatic systems of the quinazoline and pyridine rings often engage in π-π stacking interactions with neighboring molecules. These interactions, where the rings are arranged in a parallel or offset fashion, are crucial for stabilizing the crystal packing. scispace.com

These combined interactions lead to the formation of well-ordered, three-dimensional supramolecular structures. For instance, in a Co(III) complex, stacking interactions between pyridine and tolyl fragments of the ligand on neighboring complexes extend into 2D supramolecular layers. scispace.com

Table 3: Summary of Crystallographic Data for a Representative Metal Complex, Zn(L)₂₂·MeOH

| Parameter | Details |

| Ligand (L) | (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline |

| Metal Ion | Zn(II) |

| Coordination Mode | Tridentate (N,N,N) via quinazoline, hydrazone, and pyridine nitrogens |

| Coordination Geometry | Distorted Octahedral |

| Key Intermolecular Forces | Hydrogen bonding, π-π stacking |

Data sourced from studies on related metal complexes. nih.gov

Coordination Modes in Metal Complexes

The versatile chelating behavior of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline and its derivatives allows for the formation of a variety of metal complexes with diverse structural motifs. The primary coordination mode observed is tridentate, although other modes, including bridging tetradentate, have been identified.

The most common coordination fashion for (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline (a closely related isomer) involves the ligand acting as a tridentate N,N,N-donor. In this arrangement, the metal center is bound by three nitrogen atoms: one from the quinazoline ring, one from the hydrazone linkage, and one from the pyridine ring. researchgate.netrsc.orgnih.gov This mode of coordination results in the formation of two stable five-membered chelate rings, which enhances the thermodynamic stability of the resulting complex. rsc.orgrsc.org

In several documented complexes involving transition metals such as zinc(II), the ligand demonstrates this tridentate coordination. nih.gov For instance, in complexes like Zn(L)₂₂·MeOH and [Zn(L)(dicl-O)₂]·MeOH (where L is (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline), the ligand coordinates to the Zn(II) ion through the quinazoline, hydrazone, and pyridine nitrogen atoms. nih.gov This N,N,N-tridentate chelation is a recurring structural theme in the coordination chemistry of this ligand scaffold. researchgate.netrsc.org

A more complex, bridging tetradentate coordination mode has also been observed, particularly in the presence of other ligands. For example, in a tetranuclear copper(II) complex, the deprotonated form of a related quinazoline ligand acts as a bridging ligand. rsc.org In this arrangement, the quinazoline N1, hydrazone N4, and pyridine N5 atoms bind to one copper ion, while the deprotonated quinazoline nitrogen N2 binds to an adjacent copper ion, thus bridging the two metal centers. rsc.org

The coordination of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline derivatives to metal ions often results in mononuclear complexes. researchgate.netrsc.org However, the specific geometry of the metal center is influenced by the metal ion itself, the stoichiometry of the ligand, and the presence of co-ligands or counter-ions.

The table below summarizes the observed coordination modes and resulting structural features for metal complexes of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline and its derivatives.

| Metal Ion | Ligand(s) | Ligand Coordination Mode | Metal Coordination Sphere | Resulting Complex Geometry |

| Zn(II) | (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline | Tridentate (N,N,N) | ZnN₃ | Not specified |

| Zn(II) | (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline, Sodium Diclofenac | Tridentate (N,N,N) | Not specified | Not specified |

| Cu(II) | (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline | Tridentate (N,N,N) | Not specified | Not specified |

| Cu(II) | Deprotonated (E)-4-(2-((pyridin-2-yl)methylene)hydrazinyl)quinazoline, Diclofenac | Bridging Tetradentate | CuN₄O | Not specified |

| Ni(II) | (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline | Tridentate (N,N,N) | Not specified | Not specified |

| Co(II) | (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline | Tridentate (N,N,N) | Not specified | Not specified |

| Cd(II) | (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline | Tridentate (N,N,N) | Not specified | Not specified |

| Mn(II) | Halogenated (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline | Tridentate (N,N,N) | MN₃Cl₂O | Not specified |

| Ni(II) | Halogenated (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline | Tridentate (N,N,N) | MN₆ | Six-coordinated |

| Cu(II) | Halogenated (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline | Tridentate (N,N,N) | MN₃Cl₂ | Not specified |

| Zn(II) | Halogenated (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline | Tridentate (N,N,N) | MN₆ | Six-coordinated |

| Cd(II) | Halogenated (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline | Tridentate (N,N,N) | MN₃O₃ | Not specified |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline, these methods can predict its three-dimensional structure, electronic distribution, and reactivity, providing insights that are crucial for drug design and development.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in its theoretical characterization. mdpi.com

Furthermore, DFT can be used to explore the potential energy surface of the molecule, identifying different conformers (rotational isomers) and the energy barriers between them. This is particularly relevant for the rotatable bond connecting the pyridine (B92270) ring to the quinazoline (B50416) core and the C-N bond of the hydrazinyl group. Understanding the energy landscape provides insights into the molecule's flexibility, which is a critical factor in its ability to bind to a biological target.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the quinazoline ring system, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine ring and the quinazoline core, suggesting these regions are susceptible to nucleophilic attack. The precise distribution of these orbitals, visualized as 3D plots, would highlight the specific atoms most involved in potential chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Properties of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline (Hypothetical Data Based on Analogues)

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 eV | Indicates electron-donating capacity |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | ~ 4.5 eV | Reflects chemical reactivity and stability |

Note: These values are hypothetical and based on typical values for similar aromatic heterocyclic compounds. Actual values would require specific DFT calculations.

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline, the ESP map would likely show negative potential around the nitrogen atoms of the quinazoline and pyridine rings, as well as the nitrogen atoms of the hydrazinyl group, due to the presence of lone pairs of electrons. These regions would be potential sites for hydrogen bond acceptance. Conversely, the hydrogen atoms of the hydrazinyl group and some of the aromatic protons would exhibit positive potential, making them potential hydrogen bond donors. The ESP map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for ligand-receptor binding.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Prediction of Binding Modes with Biomolecular Targets (e.g., enzymes, receptors, DNA)

Given the structural features of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline, several biomolecular targets could be considered for docking studies. Quinazoline derivatives are known to inhibit a variety of enzymes, including protein kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), and can also interact with DNA. nih.govnih.govnih.govnih.gov

Molecular docking simulations would involve placing the optimized 3D structure of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline into the active site of a chosen target protein. The docking algorithm would then explore various possible binding poses, rotations, and conformations of the ligand within the binding pocket, scoring each pose based on a scoring function that estimates the binding affinity.

For instance, in the ATP-binding pocket of a protein kinase, the quinazoline core could mimic the adenine (B156593) ring of ATP, forming key hydrogen bonds with backbone residues. The pyridine and hydrazinyl substituents would then occupy adjacent sub-pockets, forming additional interactions that contribute to binding affinity and selectivity. Docking studies on a close analogue, (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline, have shown its potential to intercalate into DNA, suggesting that 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline might also exhibit similar DNA-binding capabilities. nih.gov

Table 2: Potential Biomolecular Targets and Predicted Binding Modes for 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline

| Biomolecular Target | Predicted Binding Mode | Key Interacting Moieties |

| Epidermal Growth Factor Receptor (EGFR) Kinase | ATP-competitive inhibition | Quinazoline core, Pyridine ring |

| Cyclin-Dependent Kinase 2 (CDK2) | ATP-competitive inhibition | Quinazoline core, Hydrazinyl group |

| DNA | Intercalation | Planar quinazoline-pyridine system |

Ligand-Target Interaction Analysis (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Once the most favorable binding poses are identified, a detailed analysis of the intermolecular interactions between 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline and the target is performed. These interactions are the basis of molecular recognition and binding affinity.

Hydrogen Bonding: The nitrogen atoms in the quinazoline and pyridine rings, as well as the hydrazinyl group, can act as hydrogen bond acceptors. The -NH and -NH2 protons of the hydrazinyl group can serve as hydrogen bond donors. These interactions with specific amino acid residues (e.g., with backbone amides or carboxylates of aspartate/glutamate) in a protein's active site are often critical for potent inhibition. nih.gov

Hydrophobic Interactions: The aromatic quinazoline and pyridine rings provide significant hydrophobic surfaces that can engage in favorable van der Waals interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine within the binding pocket.

Pi-Stacking: The planar aromatic systems of the quinazoline and pyridine rings can participate in pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. This type of interaction is a significant contributor to the binding energy in many protein-ligand complexes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens to observe the intricate movements and interactions of molecules over time. For a compound like 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline, MD simulations can provide critical insights into its structural dynamics, both in isolation and when interacting with biological targets.

Conformational Flexibility and Stability in Solvation

Understanding how a molecule like 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline behaves in a biological environment begins with assessing its conformational flexibility and stability in a solvent, typically water. The quinazoline and pyridine rings are largely planar, but the hydrazinyl group and the bond connecting the two heterocyclic systems allow for rotational freedom.

Table 1: Key Torsional Angles for Conformational Analysis of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline

| Torsional Angle | Description | Potential Impact on Conformation |

| Quinazoline-C2-C(pyridine)-N(pyridine) | Rotation between the quinazoline and pyridine rings | Determines the overall shape and steric profile of the molecule. |

| N3(quinazoline)-C4-N(hydrazinyl)-N(hydrazinyl) | Rotation of the hydrazinyl group | Influences hydrogen bonding capabilities and potential for interaction with protein residues. |

Dynamic Behavior of Ligand-Protein Complexes

The true therapeutic potential of a molecule is realized through its interaction with a biological target, often a protein. MD simulations are instrumental in elucidating the dynamic nature of the ligand-protein complex. Based on the activities of similar quinazoline derivatives, potential targets for 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline could include protein kinases or acetylcholinesterase. mdpi.comnih.gov

Once a plausible protein target is identified and the compound is docked into its active site, MD simulations can reveal the stability of the binding pose. These simulations track the root-mean-square deviation (RMSD) of the ligand and key protein residues to assess the stability of the complex. Furthermore, they can highlight crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The dynamic nature of these interactions, including their formation, breakage, and duration, can be quantified. This detailed understanding of the dynamic behavior is essential for optimizing the ligand's structure to enhance its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of new, unsynthesized molecules and for identifying the key structural features that govern their potency.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline, a dataset of molecules with experimentally determined biological activities (e.g., IC₅₀ values) is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then employed to build a model that correlates these descriptors with the observed biological activity. nih.gov The predictive power of the resulting model is rigorously validated using internal and external test sets of compounds. nih.gov A robust and predictive QSAR model can then be used to estimate the biological activity of novel quinazoline derivatives, including variations of the 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline scaffold, thereby prioritizing synthetic efforts.

Table 2: Common Classes of Descriptors for QSAR Modeling

| Descriptor Class | Examples | Relevance to Biological Activity |

| Constitutional | Molecular Weight, Atom Count | Basic properties influencing pharmacokinetics. |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |

| Geometric | Molecular Surface Area, Volume | Relates to the steric fit within a binding pocket. |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions and hydrogen bonding. |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |

Identification of Key Structural Descriptors for Potency

Beyond prediction, a well-constructed QSAR model can provide profound insights into the structural requirements for potent biological activity. By analyzing the coefficients of the descriptors in the QSAR equation, one can identify which molecular properties are most influential. For instance, the model might reveal that a positive coefficient for a descriptor related to hydrogen bond donors in a specific region of the molecule is correlated with higher potency.

Molecular Mechanism of Action and Biological Target Engagement

Target Identification and Validation Strategies

The identification of biological targets for 4-hydrazinyl-2-(pyridin-4-yl)quinazoline derivatives has primarily centered on enzyme inhibition assays.

DNA Gyrase Inhibition

Derivatives of the quinazoline (B50416) scaffold have been investigated for their potential to inhibit DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. A study on quinazolin-4(3H)-one derivatives, which share a structural similarity with the core compound, demonstrated notable inhibitory activity against E. coli DNA gyrase. mdpi.comresearchgate.net Specifically, compounds were evaluated for their 50% inhibitory concentration (IC₅₀).

One of the tested compounds, 2-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one, showed moderate inhibition against the target enzyme. mdpi.com The most potent compounds in the series exhibited IC₅₀ values ranging from 3.19 to 4.17 µM, highlighting the potential of this chemical class as DNA gyrase inhibitors. mdpi.comresearchgate.net The results suggest that the quinazolinone core, combined with a hydrazone linkage and a pyridine (B92270) moiety, contributes to the interaction with the enzyme. mdpi.com Molecular docking studies have suggested that related quinazolinone derivatives can bind effectively to key residues in the DNA gyrase enzyme, such as GLU50, ASN46, and GLY77. researchgate.net

Table 1: DNA Gyrase Inhibition by a Related Quinazolin-4(3H)-one Derivative

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 2-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | E. coli DNA gyrase | 10.82–16.91 |

Data sourced from a study on related quinazolinone derivatives. mdpi.com

Kinase Inhibition

While direct studies on the kinase inhibitory activity of 4-hydrazinyl-2-(pyridin-4-yl)quinazoline were not identified in the reviewed literature, the broader class of quinazoline derivatives is well-established in the field of kinase inhibition. nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com Various quinazoline-based molecules have been developed as potent inhibitors of receptor tyrosine kinases such as EGFR, VEGFR, and PDGFR. mdpi.com For instance, certain quinazolinone-hydrazide-triazole hybrids have been shown to inhibit MET kinase activity. nih.govresearchgate.net Another study identified a quinazoline derivative that inhibited Polo-like kinase 1 (Plk1) with an IC₅₀ of 0.007 µM. researchgate.net These findings underscore the potential of the quinazoline scaffold in designing kinase inhibitors, though specific data for 4-hydrazinyl-2-(pyridin-4-yl)quinazoline is not available.

No specific receptor binding studies for 4-hydrazinyl-2-(pyridin-4-yl)quinazoline were found in the available research.

There is no available information from affinity proteomics studies for 4-hydrazinyl-2-(pyridin-4-yl)quinazoline.

Interaction with Nucleic Acids (DNA/RNA)

The interaction of 4-hydrazinyl-2-(pyridin-4-yl)quinazoline and its metal complexes with DNA has been a significant area of investigation. These studies primarily utilize calf-thymus DNA (CT-DNA) to elucidate the nature of these interactions. nih.govrsc.orgnih.govrsc.orgrsc.org

Research strongly suggests that 4-hydrazinyl-2-(pyridin-4-yl)quinazoline and its transition metal complexes interact with DNA primarily through intercalation. rsc.orgnih.gov This binding mode involves the insertion of the planar quinazoline ring system between the base pairs of the DNA double helix. Evidence for this mechanism is derived from several experimental techniques:

UV-Vis Spectroscopic Titrations: Changes in the absorption spectra of the compounds upon addition of CT-DNA are indicative of binding.

DNA Viscosity Measurements: An increase in the viscosity of a DNA solution upon addition of the compound is a classic sign of intercalative binding, as the DNA helix must lengthen to accommodate the intercalating molecule. rsc.org

Competitive Binding Assays: Studies involving competition with known DNA intercalators, such as ethidium (B1194527) bromide (EB), further support this binding mode. rsc.org

Metal complexes of the compound, particularly with copper(II) and zinc(II), have been shown to bind tightly to CT-DNA via intercalation. rsc.orgnih.gov For example, a Zn(II) complex, [Zn(L)₂(NO₃)₂]·MeOH (where L is 4-hydrazinyl-2-(pyridin-4-yl)quinazoline), demonstrated a higher binding affinity for CT-DNA compared to a related mixed-ligand complex. nih.gov

Table 2: DNA Binding Characteristics of a Zn(II) Complex of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline

| Compound | Method | Observation | Inferred Binding Mode |

|---|---|---|---|

| [Zn(L)₂(NO₃)₂]·MeOH | Spectroscopic Titration | Hypochromism and bathochromic shift | Intercalation |

| [Zn(L)₂(NO₃)₂]·MeOH | Viscosity Measurement | Increase in relative viscosity of DNA | Intercalation |

Data compiled from studies on a Zn(II) complex where L represents 4-hydrazinyl-2-(pyridin-4-yl)quinazoline. nih.gov

Metal complexes of 4-hydrazinyl-2-(pyridin-4-yl)quinazoline have demonstrated the ability to cleave supercoiled plasmid DNA, such as pBR322 and pBluescript. nih.govrsc.orgnih.govrsc.org This activity is often enhanced by irradiation with UVA, UVB, or visible light, indicating a photocleavage mechanism. nih.govrsc.orgrsc.org

Protein Interaction Studies (e.g., albumin binding)

No studies specifically investigating the interaction of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline with proteins such as serum albumin have been found. Research on analogous compounds, such as metal complexes of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline, has shown binding to bovine serum albumin. rsc.orgnih.govnih.gov However, these findings cannot be directly extrapolated to the title compound due to structural differences.

Cellular Pathway Modulation

Detailed analyses of how 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline may modulate cellular pathways are absent from the current body of scientific literature.

Similarly, the impact of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline on specific cellular signaling cascades has not been investigated or reported in published research. While other quinazoline derivatives have been shown to influence pathways such as Wnt signaling, this information is not specific to the compound .

Structure Activity Relationship Sar Studies of 4 Hydrazinyl 2 Pyridin 4 Yl Quinazoline Analogs

Influence of Substitutions at the Quinazoline (B50416) Core on Biological Activity

Modifications to the benzene (B151609) ring portion of the quinazoline core have a profound impact on the biological activity of the resulting analogs. The nature and position of substituents can influence target binding, selectivity, and pharmacokinetic properties.

Research into quinazoline derivatives has shown that substitutions at positions 6 and 7 are particularly critical for activity. For instance, in the context of anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR), the introduction of an aminoalkoxy group at the C7-position can increase activity. mdpi.com Similarly, placing an electron-releasing group at the C6-position tends to enhance VEGFR inhibitory activity. mdpi.com Conversely, studies on 2,4,6-trisubstituted quinazolines for antimicrobial activity revealed that an iodo-group at the C6-position was detrimental to activity. nih.gov

In a series of 4(3H)-quinazolinones developed as antibacterials, substitutions on the benzene ring (referred to as ring 1 in the study) were systematically varied. The resulting compounds showed activity primarily against Gram-positive bacteria like S. aureus. The specific substitutions on this ring were crucial in determining the Minimum Inhibitory Concentrations (MICs).

A study on 2-substituted quinazolines with a basic side chain at the C8 position found that this modification could be beneficial for antiproliferative activity against various cancer cell lines. researchgate.net The presence of halogen atoms, such as bromine or chlorine, at positions 6 or 8 has also been noted to improve the antimicrobial activities of quinazolinone derivatives. nih.gov

| Position | Substituent | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|

| C6 | Electron-releasing group | Enhances activity | VEGFR inhibition | mdpi.com |

| C6 | Iodo group | Detrimental to activity | Antimicrobial | nih.gov |

| C6 / C8 | Halogen (Cl, Br) | Improves activity | Antimicrobial | nih.gov |

| C7 | Aminoalkoxy group | Increases activity | VEGFR inhibition | mdpi.com |

| C8 | Basic side chain | Favorable for activity | Antiproliferative | researchgate.net |

Role of the Hydrazinyl Moiety in Target Affinity and Selectivity

The hydrazinyl group (-NHNH2) at the C4 position of the quinazoline ring is a key functional group that significantly influences the molecule's interaction with biological targets. It acts as a versatile chemical handle for synthesizing a wide range of derivatives and can participate in crucial hydrogen bonding interactions within a target's active site.

The reactivity of the 4-hydrazinyl moiety allows it to be readily condensed with various aldehydes and ketones or used in cyclization reactions to form fused heterocyclic systems, such as triazolo[4,3-c]quinazolines. researchgate.netresearchgate.net This synthetic flexibility is paramount for exploring the chemical space around the core scaffold to optimize target affinity and selectivity. For example, reacting 2-ethoxy-4-hydrazinoquinazoline with various acid chlorides leads to the formation of 5-ethoxy-2-substituted- nih.govnih.govnih.govtriazolo[1,5-c]quinazoline derivatives. researchgate.net

| Modification/Reaction | Resulting Structure | Significance | Reference |

|---|---|---|---|

| Condensation with aldehydes/ketones | Schiff bases / Hydrazones | Creates diverse linkers to other moieties, modulating activity. | nih.gov |

| Reaction with acid chlorides | Acylhydrazines | Precursors for cyclization into triazoloquinazolines. | researchgate.net |

| Cyclization | Fused triazolo[4,3-c]quinazolines | Generates novel heterocyclic systems with distinct biological profiles. | researchgate.net |

| Direct Use | 4-Hydrazinyl-quinazoline | Acts as a hydrogen bond donor/acceptor, key for target binding. | scispace.com |

Impact of the Pyridinyl Substituent on Pharmacological Profile

The pyridinyl group at the C2 position of the quinazoline scaffold plays a significant role in defining the pharmacological profile of the molecule. The position of the nitrogen atom within the pyridine (B92270) ring (e.g., pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl) and the presence of substituents on the pyridine ring itself can dramatically alter biological activity.

The pyridine nitrogen atom can act as a hydrogen bond acceptor, which can be a critical interaction with target proteins. For instance, in a series of EGFR/HER2 inhibitors, a 6-bromo-2-(pyridin-3-yl)-quinazoline derivative showed potent activity. nih.gov This suggests that the orientation of the nitrogen lone pair, as dictated by the pyridin-3-yl substitution, is favorable for binding to these kinases. The synthesis of 6-Bromo-4-hydrazinyl-2-(pyridin-4-yl)quinazoline provides a direct precursor for evaluating the impact of the pyridin-4-yl isomer in various biological assays. ijmpr.in

| Pyridine Isomer/Substituent | Context | Observation | Reference |

|---|---|---|---|

| 2-(Pyridin-3-yl) | EGFR/HER2 Inhibition | Potent activity observed in 6-bromo-quinazoline analogs. | nih.gov |

| 2-(Pyridin-4-yl) | Synthetic Precursor | Core structure for creating a library of analogs. | ijmpr.in |

| Pyridin-2-yl with electron-donating groups | Synthesis | Positively affects yields of quinazoline-2,4-diones. | researchgate.net |

| Pyridin-2-yl with electron-withdrawing groups | Synthesis | Decreases reaction yields, indicating electronic sensitivity. | researchgate.net |

Exploration of Bioisosteric Replacements and Their Effects

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves substituting one atom or group with another that possesses similar physical or chemical properties.

A notable example in a related fused quinazoline system involved the bioisosteric replacement of a carbon atom with a sulfur atom. This modification in nih.govnih.govnih.govtriazino[2,3-c]quinazoline derivatives led to the identification of potent anti-inflammatory agents. The introduction of the sulfur atom was believed to create new interactions, stabilizing the ligand-target complex. For example, replacing a methylthiopropionate fragment with an ethylthioacetate fragment resulted in a compound with significant anti-inflammatory activity, comparable to the reference drug diclofenac.

Another relevant example is the bioisosteric replacement of a pyridine-N-oxide moiety with a 2-difluoromethylpyridine group. This switch was shown to enhance the activity of quorum sensing inhibitors, opening a new avenue for bioisosteric replacement in drug discovery. mdpi.com In the context of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline, one could envision replacing the pyridinyl group with other heteroaromatic rings or the quinazoline core with a related scaffold like quinoline (B57606) or phthalazine. A bioisosterism-guided approach was successfully used to transform a triazolophthalazine inhibitor into a novel triazoloquinazoline-based inhibitor of the PCAF bromodomain, demonstrating the utility of replacing the core scaffold.

| Original Group | Bioisosteric Replacement | Scaffold | Outcome | Reference |

|---|---|---|---|---|

| Carbon/Oxygen atom | Sulfur atom | nih.govnih.govnih.govtriazino[2,3-c]quinazoline | Enhanced anti-inflammatory activity. | nih.gov |

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Pyridine derivative | Enhanced quorum sensing inhibition. | mdpi.com |

| Phthalazine ring | Quinazoline ring | Triazolophthalazine vs. Triazoloquinazoline | Development of novel PCAF inhibitors. |

Stereochemical Considerations in Activity Modulation

While the parent molecule 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline is achiral, the introduction of stereocenters into its analogs can have a significant impact on biological activity. Different enantiomers of a chiral molecule can exhibit distinct pharmacological profiles due to the three-dimensional nature of receptor binding sites and enzyme active sites.

A clear example of this principle is seen in studies of fused quinazolinone derivatives. In research on pyrazino[2,1-b]quinazoline-3,6-dione analogs inspired by marine natural products, enantiomeric pairs were synthesized and evaluated for their antitumor activity. nih.gov The study noted distinct differences in the growth inhibitory effects between the enantiomeric pairs. For instance, the 5a-d series of compounds displayed lower GI50 values (ranging from 31 to 52 μM) compared to the 4a-d series, and differences were observed between the individual enantiomers within each series. nih.gov

This demonstrates that even when the core scaffold is similar, the spatial arrangement of substituents can lead to significant variations in biological response. Therefore, when designing analogs of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline that incorporate chiral centers—for example, by adding a chiral substituent to the quinazoline core or to the hydrazinyl nitrogen—it is crucial to either separate the enantiomers or perform a stereoselective synthesis. Evaluating the activity of individual stereoisomers is essential to fully understand the SAR and to identify the most potent and selective compound.

| Compound Series | Stereochemistry | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| Pyrazino[2,1-b]quinazoline-3,6-diones | Enantiomeric pairs (e.g., 4a vs 4d, 5a vs 5d) | Antitumor (Growth Inhibition) | Different enantiomers exhibited significantly different levels of activity. | nih.gov |

| Chiral Analogs (General) | Introduction of a stereocenter | Target Binding | Enantiomers can have different affinities and efficacies for chiral biological targets. |

In Vitro Biological Efficacy and Selectivity Profiling

Cell-Based Assays for Antiproliferative and Cytotoxic Effects (e.g., against cancer cell lines)

Specific studies detailing the antiproliferative and cytotoxic effects of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline against cancer cell lines are not available in the reviewed literature.

Dose-Response Evaluation (IC50 determination)

No data regarding the half-maximal inhibitory concentration (IC50) for 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline has been reported.

Selectivity Profiling Across Multiple Cell Lines

There are no available reports on the selectivity profile of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline across different cancer cell lines.

Evaluation of Antimicrobial Activity Against Specific Pathogens (e.g., bacteria, fungi)

The antimicrobial activity of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline against specific bacterial or fungal pathogens has not been documented in the available sources.

Minimum Inhibitory Concentration (MIC) Determination

There is no published data on the Minimum Inhibitory Concentration (MIC) of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline.

Assessment Against Resistant Strains

No studies were found that assess the efficacy of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline against resistant microbial strains.

Other Relevant Biochemical or Cellular Assays (e.g., antioxidant activity)

While various quinazoline (B50416) derivatives are known for their antioxidant potential, specific biochemical or cellular assays evaluating the antioxidant activity of 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline are not present in the reviewed scientific literature.

The biological activity of quinazoline derivatives is heavily influenced by the nature and position of substituents on the quinazoline ring. The presence of a pyridinyl group at the C-2 position and a reactive hydrazinyl group at the C-4 position suggests potential for significant biological effects, primarily in the realms of anticancer and antimicrobial activities.

Research into a closely related analogue, 6-Bromo-4-hydrazinyl-2-(pyridin-4-yl)quinazoline , provides the most direct insight into the potential efficacy of the target compound. In a study, this bromo-derivative was synthesized and subsequently screened for its antiproliferative and antimicrobial properties. researchgate.net The investigation revealed that this family of compounds exhibits notable biological activity. For instance, a cyclized derivative of the bromo-analogue demonstrated selective antibacterial action against the Gram-positive bacterium Staphylococcus aureus, showing a substantial inhibition zone (IZ) of 26 mm and a minimum inhibitory concentration (MIC) of 256 µg/mL. researchgate.net

Broader studies on 2-pyridylquinazoline derivatives have established their potential as anticancer agents. For example, a series of 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines were evaluated for in vitro cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. mdpi.com One particular derivative from this series showed potent and selective inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ value of 0.096 µM, and anticancer activity against the MCF-7 cell line with an IC₅₀ of 2.49 µM. mdpi.com The 2-pyridylquinazoline scaffold is a key feature in many known kinase inhibitors, and its presence suggests that "4-Hydrazinyl-2-(pyridin-4-yl)quinazoline" may also function by inhibiting cellular signaling pathways crucial for cancer cell proliferation. nih.gov

The table below summarizes the reported antimicrobial activity for a derivative of the closely related 6-Bromo-4-hydrazinyl-2-(pyridin-4-yl)quinazoline .

| Compound Derivative | Target Organism | Inhibition Zone (IZ) | Minimum Inhibitory Concentration (MIC) |

| Cyclized derivative of 6-Bromo-4-hydrazinyl-2-(pyridin-4-yl)quinazoline researchgate.net | S. aureus (Gram-positive) | 26 mm | 256 µg/mL |

This interactive table summarizes key findings from referenced research.

Investigation of Resistance Mechanisms in Cell Models

A primary challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of therapeutic agents. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transport proteins, which function as drug efflux pumps.

The 2-pyridylquinazoline scaffold, a core component of the subject compound, has been specifically investigated in the context of overcoming MDR. A study focused on a series of 4-Anilino-2-pyridylquinazolines as inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2), a prominent ABC transporter. nih.gov The findings from this research are highly relevant, as they suggest a potential role for "4-Hydrazinyl-2-(pyridin-4-yl)quinazoline" in modulating drug resistance. The study demonstrated that these 2-pyridylquinazoline derivatives could potently inhibit ABCG2, thereby reversing resistance to chemotherapeutic agents like SN-38 and mitoxantrone (B413) in cancer cell models. nih.gov This indicates that compounds containing this scaffold may act as chemosensitizers, restoring the efficacy of other anticancer drugs.

Another avenue for investigating resistance involves studying how compounds behave in cell lines with pre-existing resistance to other drugs. Research on 4-Hydroxyquinazoline (B93491) derivatives, for instance, has focused on their ability to overcome resistance to PARP inhibitors (PARPi). mdpi.com In a study using primary PARPi-resistant colorectal (HCT-15) and breast cancer (HCC1937) cell lines, a novel 4-hydroxyquinazoline compound, designated B1, demonstrated superior cytotoxicity. mdpi.com Mechanistic investigations in these resistant cell models revealed that compound B1 could:

Suppress intracellular PAR formation, a key function of PARP.

Enhance the aggregation of γH2AX, a marker of DNA double-strand breaks.

Stimulate the formation of intracellular Reactive Oxygen Species (ROS).

Induce depolarization of the mitochondrial membrane, promoting apoptosis. mdpi.com

These findings provide a clear framework for how the resistance-modulating potential of "4-Hydrazinyl-2-(pyridin-4-yl)quinazoline" could be investigated. Future studies could involve evaluating its ability to inhibit ABC transporters like ABCG2 or assessing its efficacy in cell lines that have developed resistance to other targeted therapies or chemotherapeutic agents. The table below outlines the activities of related quinazoline compounds in resistance models.

| Compound Series | Resistance Mechanism Targeted | Key Findings in Cell Models |

| 4-Anilino-2-pyridylquinazolines nih.gov | ABCG2 (BCRP) drug efflux pump | Potent inhibition of ABCG2; reversal of resistance to mitoxantrone and SN-38. |

| 4-Hydroxyquinazoline Derivatives (e.g., B1) mdpi.com | Primary PARP inhibitor resistance | Cytotoxicity in PARPi-resistant cells; suppression of PAR formation; induction of ROS and apoptosis. |

This interactive table presents data on how related quinazolines have been studied in the context of drug resistance.

Future Directions and Challenges in Quinazoline Based Drug Discovery